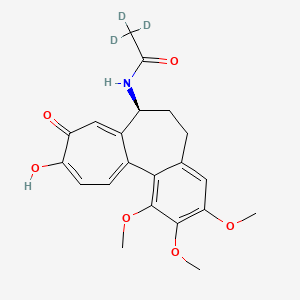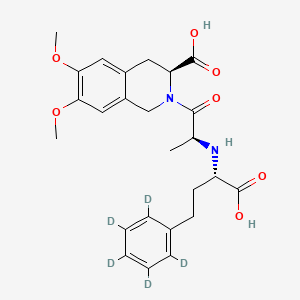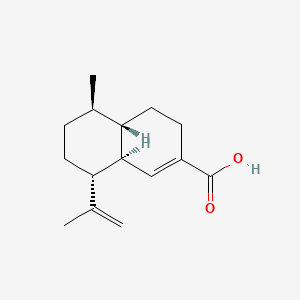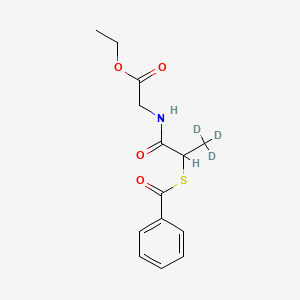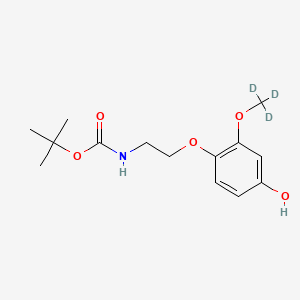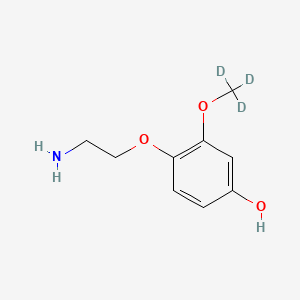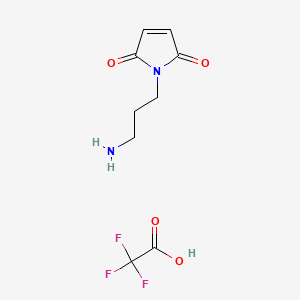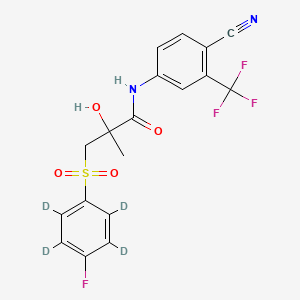
Bicalutamida-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Used as an antiandrogen, antineoplastic (hormonal).
Bicalutamide-d4 is intended for use as an internal standard for the quantification of bicalutamide by GC- or LC-MS. Bicalutamide is a non-steroidal androgen receptor antagonist that binds the androgen receptor (Ki = 12.5 μM; IC50 = 1.2 μM), preventing its activation and subsequent upregulation of androgen responsive genes by androgenic hormones. Bicalutamide is frequently used to examine the role of androgen receptor inactivation in the proliferation of prostate cancer cells and has served as a molecular template for the design and structural optimization of more selective androgen receptor modulators for androgen therapy.
Aplicaciones Científicas De Investigación
Mejora de la Actividad Antitumoral
Estudios han demostrado que los análogos de la bicalutamida, incluidas las formas deuteradas, exhiben una actividad anticancerígena mejorada contra líneas celulares de cáncer de próstata . Bicalutamida-d4 podría investigarse para una eficacia similar o mejorada.
Investigación de Formulación Farmacéutica
This compound se puede utilizar en la investigación de formulación farmacéutica para mejorar la solubilidad y la biodisponibilidad de la bicalutamida. Se ha demostrado que los complejos de inclusión con ciclodextrinas aumentan la solubilidad en agua y la actividad anticancerígena de la bicalutamida .
Mecanismo De Acción
Target of Action
Bicalutamide-d4, like its parent compound Bicalutamide, primarily targets the androgen receptors . These receptors play a crucial role in the growth of normal and malignant prostatic tissue .
Mode of Action
Bicalutamide-d4 competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin . This interaction inhibits the stimulation of the growth of normal and malignant prostatic tissue .
Biochemical Pathways
Bicalutamide-d4 affects multiple biochemical pathways. It initiates apoptotic and fibrotic pathways, including androgen deprivation, downregulation of the androgen receptor → phosphatidylinositol-3-kinase → Akt pathway, upregulation of the extrinsic apoptotic pathway- tumor necrosis factor α → nuclear factor κB → caspase . It also increases the expressions of fibrosis-related proteins including platelet-derived growth factor β, fibronectin, and collagen IV .
Pharmacokinetics
Bicalutamide-d4, like Bicalutamide, is well-absorbed . Its absolute bioavailability is unknown . Bicalutamide and its metabolites are eliminated in urine, feces, and bile, mainly in the form of conjugates . Approximately 31% of the given dose is excreted unchanged, with the remainder excreted as metabolites, including conjugated bicalutamide and hydroxy-bicalutamide .
Result of Action
The molecular and cellular effects of Bicalutamide-d4’s action include the induction of apoptosis in prostate cell lines . It also contributes to bicalutamide resistance in prostate cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bicalutamide-d4. For instance, the use of Bicalutamide-d4 has been predicted to present an insignificant risk to the environment .
Análisis Bioquímico
Biochemical Properties
Bicalutamide-d4, like its parent compound Bicalutamide, is a pure nonsteroidal anti-androgen with a high affinity for androgen receptors . It competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens that stimulate the growth of normal and malignant prostatic tissue .
Cellular Effects
Bicalutamide-d4 is expected to have similar cellular effects as Bicalutamide. Bicalutamide has been shown to have significant effects on various types of cells, particularly prostate cancer cells . It influences cell function by blocking androgen receptors, thereby inhibiting the action of androgens that stimulate cell growth .
Molecular Mechanism
The molecular mechanism of Bicalutamide-d4 is likely to be similar to that of Bicalutamide. Bicalutamide acts by binding to the androgen receptor and inhibiting the action of androgens of adrenal and testicular origin . This binding interaction with the androgen receptor inhibits the stimulation of normal and malignant prostatic tissue growth .
Dosage Effects in Animal Models
A study on Bicalutamide showed that it significantly alleviated allergic rhinitis lesions in an animal model when administered intraperitoneally daily for 7 consecutive days .
Metabolic Pathways
Bicalutamide-d4 is expected to follow similar metabolic pathways as Bicalutamide. Bicalutamide is metabolized almost exclusively by the liver, largely mediated by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .
Transport and Distribution
The transport and distribution of Bicalutamide-d4 within cells and tissues are not specifically known. Bicalutamide is known to show extensive plasma protein binding, mainly to albumin . It crosses the blood-brain barrier and exerts effects in the central nervous system .
Subcellular Localization
The subcellular localization of Bicalutamide-d4 is not specifically known. Given that Bicalutamide binds to androgen receptors, it is likely that Bicalutamide-d4 also localizes to the areas where these receptors are present, such as the cytoplasm and nucleus of cells .
Propiedades
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/i3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPYSCBVHEWIU-ZDPIWEEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678685 |
Source


|
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185035-71-5 |
Source


|
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
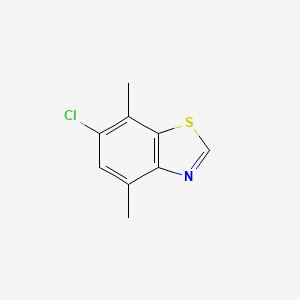
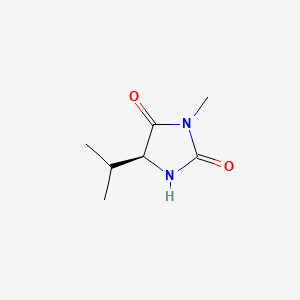

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
